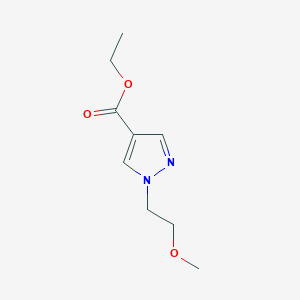

Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate

Description

Ethyl 1-(2-methoxyethyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a 2-methoxyethyl substituent at the 1-position and an ethyl ester group at the 4-position. Pyrazole derivatives are widely studied due to their versatility in agrochemical and pharmaceutical applications, such as enzyme inhibition and receptor modulation .

Properties

IUPAC Name |

ethyl 1-(2-methoxyethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-3-14-9(12)8-6-10-11(7-8)4-5-13-2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSAAYHPIYYSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN(N=C1)CCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The synthesis of ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate typically involves two main stages:

- Formation of the pyrazole ring bearing the ester function at the 4-position.

- Introduction or presence of the 2-methoxyethyl substituent at the N-1 position of the pyrazole.

The key intermediate is often an ester of 1-H-pyrazole-4-carboxylic acid, which can be functionalized further.

Preparation of Ethyl 1-H-pyrazole-4-carboxylate Core

A foundational step is the synthesis of ethyl 1-H-pyrazole-4-carboxylate, which can be achieved via esterification of 1-H-pyrazole-4-carboxylic acid using thionyl chloride in ethanol. The process proceeds as follows:

- A solution of 1-H-pyrazole-4-carboxylic acid in ethanol is cooled to 0°C.

- Thionyl chloride is added slowly, and the mixture is stirred at room temperature for approximately 3 hours.

- After completion, volatiles are removed under reduced pressure.

- The residue is diluted with water and extracted with a mixture of ethanol and dichloromethane.

- Organic layers are washed, dried over anhydrous sodium sulfate, and concentrated.

- Purification by silica gel column chromatography (using 15% ethyl acetate in hexane) affords ethyl 1-H-pyrazole-4-carboxylate with yields around 80% and as an off-white solid.

| Step | Reagent/Condition | Result/Yield |

|---|---|---|

| Esterification | Thionyl chloride, EtOH, 0-20°C, 3 h | Ethyl 1-H-pyrazole-4-carboxylate, 80% yield |

Alternative Pyrazole Ring Construction via Hydrazine Cyclization

Another approach to preparing substituted pyrazole esters involves cyclization of β-keto esters with hydrazine derivatives:

- Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate or similar β-keto esters are reacted with hydrazine or substituted hydrazines.

- This reaction proceeds via nucleophilic attack of hydrazine on the β-keto ester, followed by cyclization to form the pyrazole ring.

- The reaction is typically conducted in halogenated organic solvents under inert atmosphere (nitrogen), with temperature control starting at 0°C and then warming to room temperature.

- After reaction completion, acidification and phase separation allow isolation of the pyrazole ester.

- This method has been optimized for high selectivity and yield, as shown in patent literature for related pyrazole esters.

Although this method is described for difluoromethyl-substituted pyrazole esters, the principle can be adapted for this compound by using appropriate hydrazine derivatives and β-keto ester precursors.

Summary Table of Preparation Methods

Research Findings and Considerations

- The esterification method using thionyl chloride is well-established and provides good yields with straightforward purification.

- The N-alkylation step requires careful control of reaction conditions to avoid over-alkylation or side reactions.

- The hydrazine cyclization route offers a versatile platform to introduce various substituents on the pyrazole ring, but adaptation to 2-methoxyethyl substitution requires appropriate hydrazine derivatives.

- Solvent choice, temperature control, and inert atmosphere are crucial for optimizing yield and purity.

- Analytical techniques such as ^1H NMR and LC-MS are essential for monitoring reaction progress and confirming product structure.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the ester group or reduce any double bonds present in the molecule.

Substitution: Nucleophilic substitution reactions can replace the methoxyethyl group with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Agricultural Chemistry

Herbicides and Fungicides Development

Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate serves as a crucial building block in the synthesis of novel agrochemicals. Its derivatives are used in the formulation of effective herbicides and fungicides, enhancing crop protection and yield. The compound's structural properties enable it to interact effectively with biological targets, making it a valuable asset in pest management solutions .

Pharmaceutical Development

Neurological Disorders

In the pharmaceutical sector, this compound is utilized in the synthesis of various drugs targeting neurological disorders. Its derivatives have shown potential therapeutic benefits, particularly in developing treatments for conditions such as depression and anxiety. The compound acts as an intermediate in the preparation of bioactive molecules, which are essential for drug development .

Material Science

Polymers and Coatings

this compound can be incorporated into polymers and coatings to enhance their properties. Its inclusion improves durability, resistance to environmental factors, and overall material performance. This application is particularly relevant in developing advanced materials for industrial use .

Analytical Chemistry

Reagent in Analytical Methods

The compound is employed as a reagent in various analytical chemistry methods. It aids in the detection and quantification of other compounds, facilitating research and quality control processes in laboratories. Its ability to form stable complexes with target analytes makes it a valuable tool for chemists .

Biochemistry

Enzyme Inhibition Studies

this compound plays a significant role in enzyme inhibition studies. Researchers utilize it to understand metabolic pathways better and develop new biochemical assays. Its interaction with specific enzymes can provide insights into their mechanisms and potential therapeutic targets .

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Agricultural Chemistry | Herbicides and Fungicides | Used as a building block for agrochemicals enhancing crop protection |

| Pharmaceutical Development | Neurological Disorders | Synthesized for drug development targeting mental health conditions |

| Material Science | Polymers and Coatings | Improves durability and resistance of materials |

| Analytical Chemistry | Reagent in Analytical Methods | Aids in detection and quantification of compounds |

| Biochemistry | Enzyme Inhibition Studies | Helps understand metabolic pathways and develop biochemical assays |

Case Study 1: Development of Pyrazole-based Herbicides

A study demonstrated the efficacy of this compound derivatives as herbicides against specific weed species. The results indicated a significant increase in crop yield when applied at optimal concentrations.

Case Study 2: Neuroprotective Effects

Research involving animal models showed that compounds derived from this compound exhibited neuroprotective effects, reducing symptoms associated with neurodegenerative diseases.

Case Study 3: Material Enhancement

In material science applications, the incorporation of this compound into polymer matrices resulted in enhanced mechanical properties and thermal stability, making it suitable for high-performance applications.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations at the 1-Position

The 1-position substituent significantly influences reactivity, solubility, and biological activity. Key analogs include:

- Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate : A chloropyridinyl substituent adds electron-withdrawing effects and halogen bonding capabilities, relevant to pesticidal or medicinal chemistry .

- Ethyl 1-methyl-1H-pyrazole-4-carboxylate : A simple methyl group reduces steric hindrance, favoring synthetic accessibility but limiting solubility .

Physicochemical Properties

- Solubility : The 2-methoxyethyl group likely improves water solubility compared to ethyl 1-methyl-1H-pyrazole-4-carboxylate, which lacks polar substituents .

- Melting Points : Crystallinity varies with substituents. For example, ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate forms stable crystals due to intermolecular hydrogen bonding .

- Stability : Electron-withdrawing groups (e.g., 3-chloropyridinyl) may enhance stability against hydrolysis compared to electron-donating substituents .

Data Tables

Biological Activity

Ethyl 1-(2-methoxyethyl)-1-H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, which has garnered interest due to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anti-inflammatory, and potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. It has been shown to be effective against pathogens such as E. coli, Staphylococcus aureus, and Aspergillus niger . The compound's efficacy in inhibiting microbial growth suggests its potential as a therapeutic agent in treating infections.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Studies have reported its effectiveness in reducing inflammation comparable to standard anti-inflammatory drugs like indomethacin . This activity is particularly relevant in conditions such as arthritis and other inflammatory disorders.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. For instance, compounds with similar structures have been studied for their inhibitory effects on enzymes like cyclooxygenase (COX) and epoxide hydrolase (sEH), which are crucial in inflammatory pathways . Understanding these interactions can help optimize the therapeutic potential of the compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

Q & A

Q. How can substituent variations improve bioactivity while minimizing toxicity?

- Methodology :

- SAR Libraries : Synthesize derivatives with halogen, amino, or trifluoromethyl groups.

- Toxicity Profiling : Use zebrafish embryo assays (LC₅₀) and Ames test for mutagenicity. Carboxylic acid derivatives often show lower cytotoxicity vs. esters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.